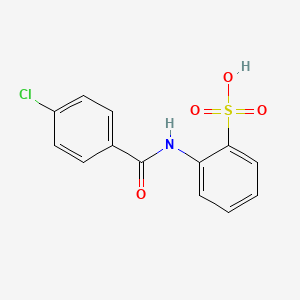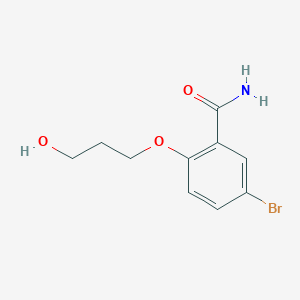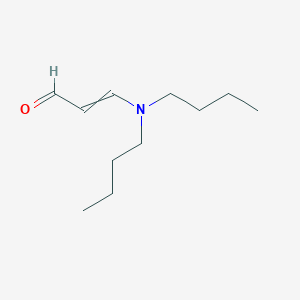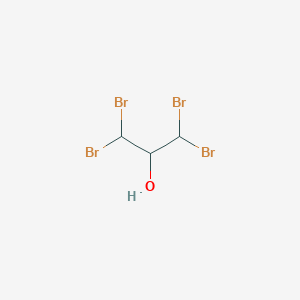![molecular formula C22H25Br2N B14510681 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile CAS No. 62731-30-0](/img/structure/B14510681.png)
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a heptylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-heptylphenylacetonitrile using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the aromatic ring and the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring or the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce compounds with fewer bromine atoms.
科学的研究の応用
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its bromine atoms and aromatic ring. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
- 4-[1,2-Dibromo-2-(4-hexylphenyl)ethyl]benzonitrile
- 4-[1,2-Dibromo-2-(4-octylphenyl)ethyl]benzonitrile
Uniqueness
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is unique due to its specific heptylphenyl group, which imparts distinct physical and chemical properties compared to its analogs with different alkyl chain lengths
特性
CAS番号 |
62731-30-0 |
|---|---|
分子式 |
C22H25Br2N |
分子量 |
463.2 g/mol |
IUPAC名 |
4-[1,2-dibromo-2-(4-heptylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C22H25Br2N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)22(24)20-14-10-18(16-25)11-15-20/h8-15,21-22H,2-7H2,1H3 |
InChIキー |
NSHKGWFZIDYBKU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)


![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)




![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)

